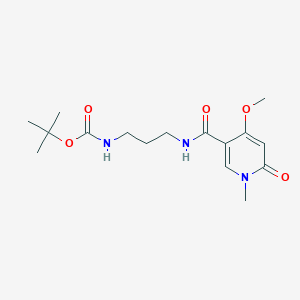![molecular formula C22H24ClN3O3S2 B2586642 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905685-92-9](/img/structure/B2586642.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research on derivatives similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has shown promising anticancer properties. For instance, indapamide derivatives synthesized from related compounds demonstrated significant proapoptotic activity on melanoma cell lines, with one compound showing growth inhibition at low micromolar concentrations. These derivatives were also investigated as inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor progression and metastasis (Ö. Yılmaz et al., 2015).
Molecular Labeling and Characterization
Another application involves the synthesis and characterization of tritium-labeled compounds with similar structures, acting as potent antagonists to certain receptors. Such compounds have been successfully labeled for detailed study, which aids in understanding their interaction with biological targets and their potential therapeutic uses (Yang Hong et al., 2015).
Improvement in Photovoltaic Performance
Derivatives with related structural features have been used to tune the morphology of heterojunction solar cells, leading to enhanced photovoltaic performance. Adjustments in the solvent composition allowed for improved domain structure and hole mobility in the active layer, demonstrating the potential of such compounds in the development of more efficient solar energy devices (T. Chu et al., 2011).
Antimicrobial and Pharmacological Properties
Further, fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures have been synthesized for biological and pharmacological screening. These compounds, which share functional groups with the chemical of interest, have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showing a broad spectrum of potential therapeutic applications (Snehal Patel et al., 2009).
Catalyst in Chemical Syntheses
Moreover, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a compound with a similar functional profile, has been used as an efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds. This demonstrates the role of such chemicals in facilitating organic reactions, potentially leading to new drug discoveries or materials (A. Khazaei et al., 2015).
Propriétés
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-13-10-14(2)12-26(11-13)31(28,29)17-7-5-16(6-8-17)21(27)25-22-24-19-15(3)4-9-18(23)20(19)30-22/h4-9,13-14H,10-12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATUWEHBWIHTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

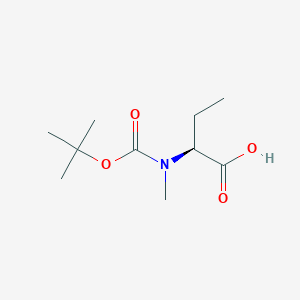
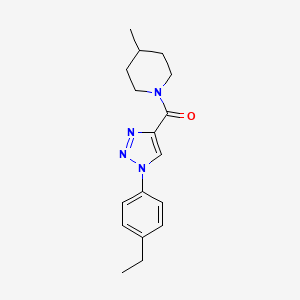
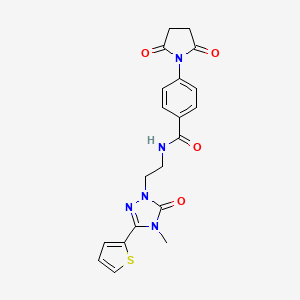

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2586564.png)

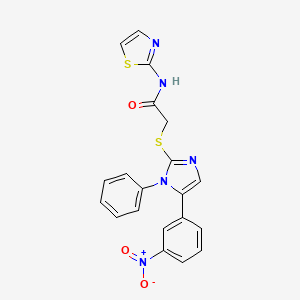
![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)
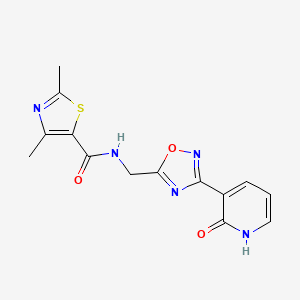

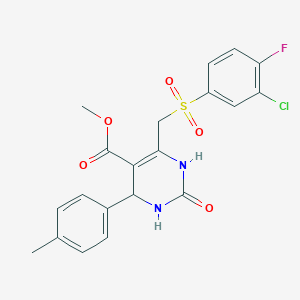
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)
